![molecular formula C19H22FN5O3 B2997560 N1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide CAS No. 2034615-42-2](/img/structure/B2997560.png)
N1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide
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Overview
Description
The compound “N1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide” is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a piperidine ring, and an oxalamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine and piperidine rings, as well as the oxalamide group . The fluorine atom on the pyrimidine ring would likely have a significant effect on the electronic properties of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its electronegativity and potentially its reactivity .Scientific Research Applications
Orexin Receptor Antagonism and Eating Disorders
Research on selective Orexin-1 Receptor (OX1R) mechanisms, utilizing compounds with structural similarities, has highlighted a potential avenue for treating binge eating (BE) disorders. Studies have shown that antagonism at OX1R could represent a novel pharmacological treatment option for BE and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
Radiotracer Development for Brain Imaging
In the development of PET radiotracers, structurally related compounds have been synthesized for studying central nervous system receptors, such as the CB1 cannabinoid receptors. This research contributes to our understanding of receptor distribution and function within the brain, offering insights into various neurological and psychiatric conditions (Katoch-Rouse & Horti, 2003).
Corrosion Inhibition
Piperidine derivatives, including those structurally akin to the compound , have been investigated for their corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations have provided insights into their adsorption behaviors and effectiveness as corrosion inhibitors, which could have implications for industrial applications (Kaya et al., 2016).
Serotonin Receptor Agonism and Antidepressant Potential
Another area of interest is the exploration of novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. This research has highlighted the potential antidepressant properties of these compounds, offering a pathway for developing new treatments for depression (Vacher et al., 1999).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-N'-(2-methoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5O3/c1-28-16-5-3-2-4-15(16)24-18(27)17(26)21-10-13-6-8-25(9-7-13)19-22-11-14(20)12-23-19/h2-5,11-13H,6-10H2,1H3,(H,21,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWICHPGKHWPPDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide |
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